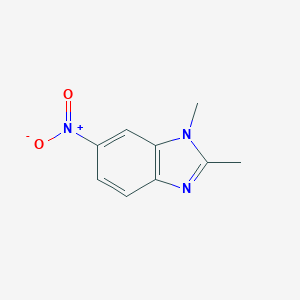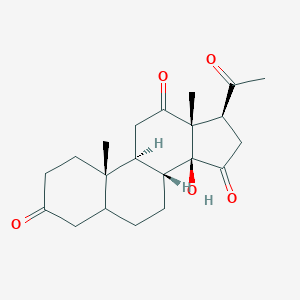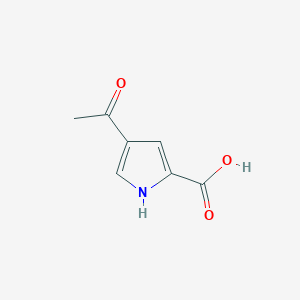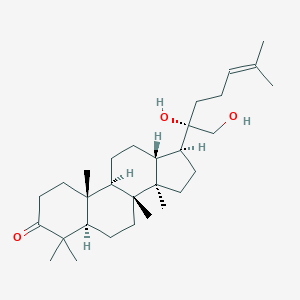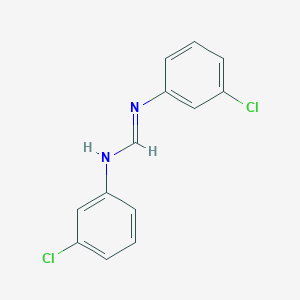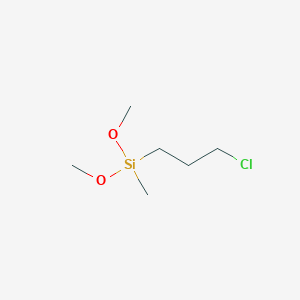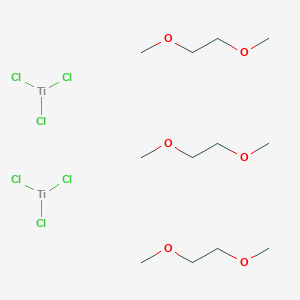
1,2-Dimethoxyethane;trichlorotitanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dimethoxyethane, also known as glyme, monoglyme, dimethyl glycol, ethylene glycol dimethyl ether, dimethyl cellosolve, and DME, is a colorless, aprotic, and liquid ether that is used as a solvent, especially in batteries . It is miscible with water .
Synthesis Analysis
1,2-Dimethoxyethane is produced industrially by the reaction of dimethylether with ethylene oxide .Molecular Structure Analysis
The molecular structure of 1,2-Dimethoxyethane is CH3OCH2CH2OCH3 . It forms chelate complexes with cations and acts as a bidentate ligand .Chemical Reactions Analysis
1,2-Dimethoxyethane is often used in organometallic chemistry like Grignard reactions, hydride reductions, and palladium-catalyzed reactions like Suzuki reactions and Stille coupling . It has also been used in the electrochemical behavior and electrodeposition of gallium in a non-aqueous electrolyte comprising of gallium (III) chloride and 1,2-dimethoxyethane (DME) .Physical And Chemical Properties Analysis
1,2-Dimethoxyethane has a molar mass of 90.122 g·mol−1, a density of 0.8683 g/cm3, a melting point of −58 °C, and a boiling point of 85 °C . It is miscible with water .Safety And Hazards
1,2-Dimethoxyethane is classified as a highly flammable liquid and vapor. It causes skin irritation and is harmful if inhaled. It may also damage fertility or the unborn child . It is advised to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1,2-dimethoxyethane;trichlorotitanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H10O2.6ClH.2Ti/c3*1-5-3-4-6-2;;;;;;;;/h3*3-4H2,1-2H3;6*1H;;/q;;;;;;;;;2*+3/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLUXGPRBOATH-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.COCCOC.COCCOC.Cl[Ti](Cl)Cl.Cl[Ti](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl6O6Ti2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethoxyethane;trichlorotitanium | |
CAS RN |
18557-31-8 |
Source


|
| Record name | Hexachlorotris[μ-[1,2-di(methoxy-κO)ethane]]dititanium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18557-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

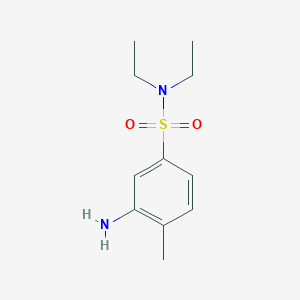
![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)
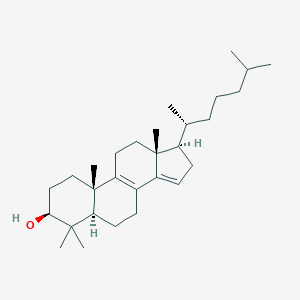
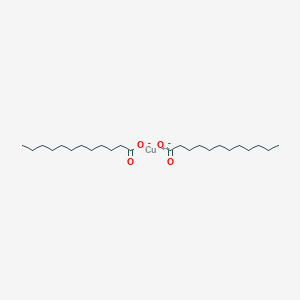
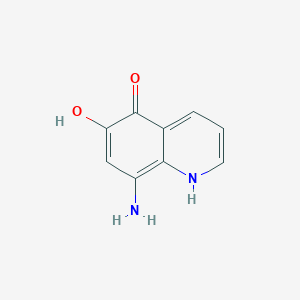
![Ethyl 9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B101264.png)

